Paspaline

Description

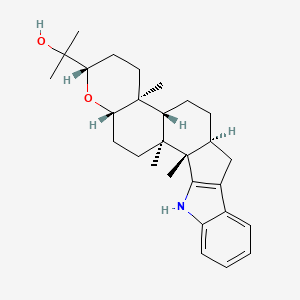

Structure

3D Structure

Properties

CAS No. |

11024-56-9 |

|---|---|

Molecular Formula |

C28H39NO2 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

2-[(1S,2S,5S,7S,10S,11R,14S)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-7-yl]propan-2-ol |

InChI |

InChI=1S/C28H39NO2/c1-25(2,30)22-12-14-26(3)21-11-10-17-16-19-18-8-6-7-9-20(18)29-24(19)28(17,5)27(21,4)15-13-23(26)31-22/h6-9,17,21-23,29-30H,10-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28+/m0/s1 |

InChI Key |

WLAIEIMDXUAGPY-HSECPPETSA-N |

SMILES |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Isomeric SMILES |

C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Canonical SMILES |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Paspaline |

Origin of Product |

United States |

Foundational & Exploratory

Paspaline from Claviceps paspali: A Technical Guide to its Discovery, Biosynthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paspaline is a foundational indole-diterpenoid produced by the ergot fungus Claviceps paspali. First identified in 1966, it serves as a key precursor in the biosynthesis of a diverse array of more complex and biologically active indole-diterpenes, including the tremorgenic mycotoxins paspalitrem A and B. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biosynthesis of this compound. It is intended to be a comprehensive resource, detailing the experimental methodologies and presenting key quantitative data to support further research and development in this field.

Introduction

The indole-diterpenoids are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from indole and a diterpene unit. This compound, a hexacyclic compound with the molecular formula C₂₈H₃₉NO₂, stands as a central intermediate in the biogenesis of many of these complex molecules. Its discovery in Claviceps paspali, a fungus known for producing ergot alkaloids, opened a new area of natural product chemistry. Understanding the pathway to this compound is critical for harnessing the biosynthetic potential of this fungus to produce novel compounds with potential therapeutic applications.

Discovery and Initial Characterization

This compound was first isolated from the mycelia of Claviceps paspali by Fehr and Acklin in 1966. The initial structural elucidation was based on spectroscopic methods available at the time, and the absolute configuration was later definitively established by Springer and Clardy in 1980 through single-crystal X-ray diffraction analysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₉NO₂ |

| Molecular Weight | 421.62 g/mol |

| Appearance | Crystalline solid |

| General Solubility | Soluble in various organic solvents |

Experimental Protocols

Fungal Strain and Culture Conditions

Claviceps paspali strains can be maintained on potato dextrose agar (PDA). For the production of this compound and other indole-diterpenes, a two-stage fermentation process is typically employed.

Inoculum Medium:

-

Mannitol: 5%

-

Succinic acid: 1%

-

Soy flour: 0.5%

-

KH₂PO₄: 0.2%

-

MgSO₄·7H₂O: 0.03%

-

pH: 5.2

Production Medium:

-

Sorbitol: 10%

-

Succinic acid: 3.5%

-

Corn steep liquor: 1.5%

-

Yeast extract: 0.05%

-

NH₄NO₃: 1.5%

-

MgSO₄·7H₂O: 0.07%

-

FeSO₄·7H₂O: 0.0022%

-

ZnSO₄·7H₂O: 0.001%

-

pH: 5.2

Fermentation Parameters: Cultures are typically incubated at 28°C with shaking at 240 rpm. The inoculum is grown for approximately 5 days before being transferred to the production medium for a further 12 days of incubation.[1]

Extraction and Isolation of this compound

A detailed protocol for the extraction and isolation of this compound from Claviceps paspali fermentation broth is outlined below. This process involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: The fermentation broth is extracted with a suitable organic solvent mixture, such as chloroform-methanol.

-

Chromatography: The resulting crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The this compound-containing fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent to yield pure this compound.

Structure Elucidation Methodologies

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Fragmentation patterns in the mass spectrum give clues about the connectivity of the atoms.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biosynthesis of this compound

The biosynthesis of this compound in Claviceps paspali starts from the primary metabolites tryptophan and geranylgeranyl diphosphate (GGPP). The pathway is catalyzed by a set of four core enzymes encoded by a gene cluster.

References

A Technical Guide to Paspaline-Producing Fungal Endophytes: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paspaline is a key indole-diterpenoid secondary metabolite synthesized by a variety of fungal endophytes, most notably within the genera Penicillium and Claviceps. This hexacyclic compound serves as a crucial precursor to a wide array of more complex and bioactive indole-diterpenes, including the tremorgenic mycotoxin paxilline. The primary mechanism of action for this compound and its derivatives is the allosteric inhibition of large-conductance calcium-activated potassium (Maxi-K or BK) channels, making them valuable pharmacological tools and potential starting points for drug discovery programs, particularly in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of this compound, covering the biology of its producing fungal endophytes, its detailed biosynthetic pathway, comprehensive experimental protocols for its isolation, purification, and characterization, and its pharmacological effects on cellular signaling pathways.

Introduction to this compound and Producing Fungal Endophytes

Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive compounds.[1] Among these are the this compound-type indole diterpenoids, a structurally diverse class of metabolites produced by filamentous fungi. This compound itself was first isolated from Claviceps paspali, a fungus known to cause "paspalum staggers," a neurological condition in livestock.[2] Subsequently, various species of Penicillium, such as P. paxilli, have been identified as significant producers.[3]

These fungi form a symbiotic relationship with their host plants, and the production of bioactive secondary metabolites like this compound is thought to play a role in protecting the host from herbivores and pathogens. For researchers, these endophytic fungi represent a rich, culturable source of complex natural products with potent biological activities.

This compound Biosynthesis

The biosynthesis of this compound is a conserved pathway that serves as the foundation for a multitude of indole-diterpenoids. The synthesis is orchestrated by a cluster of genes, often referred to as the pax cluster in Penicillium paxilli, which encodes the four core enzymes required to construct the this compound scaffold.[3][4]

The key steps in the biosynthesis of this compound are:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: The pathway begins with the synthesis of GGPP from precursors of primary metabolism. This reaction is catalyzed by the geranylgeranyl diphosphate synthase, PaxG .

-

Indole Prenylation: The prenyltransferase PaxC catalyzes the first committed step by attaching the geranylgeranyl moiety to the indole ring of a tryptophan precursor, forming 3-geranylgeranylindole (3-GGI).

-

Epoxidation: A FAD-dependent monooxygenase, PaxM , specifically epoxidizes the diterpene tail of 3-GGI.

-

Cyclization Cascade: The final and most complex step is a series of cyclizations catalyzed by the terpene cyclase PaxB , an integral membrane protein. This enzymatic reaction transforms the linear epoxidized precursor into the hexacyclic structure of this compound.

This compound then serves as a key intermediate, which can be further modified by other enzymes, such as cytochrome P450 monooxygenases (e.g., PaxP and PaxQ), to produce more complex derivatives like paxilline and paspalinine.[5]

Pharmacological Activity and Mechanism of Action

Molecular Target: The Maxi-K (BK) Channel

The primary molecular target for this compound and its derivatives is the large-conductance Ca²⁺-activated K⁺ (BK) channel, also known as the Maxi-K or KCa1.1 channel.[6][7] These channels are ubiquitously expressed in various cell types, including neurons, smooth muscle cells, and endocrine cells.[8][9] BK channels are unique in that they are dually activated by both increases in intracellular calcium concentration and membrane depolarization.[10] When activated, they allow the efflux of potassium ions, which hyperpolarizes the cell membrane, thereby reducing cellular excitability.

Mechanism of Inhibition

This compound and its analogues, such as paxilline, act as potent inhibitors of the BK channel. The mechanism is not a simple pore block but rather a sophisticated, state-dependent allosteric inhibition.[7][11]

-

Allosteric Modulation: These compounds bind to a site on the channel that is distinct from the ion conduction pore.

-

Closed-Channel Block: They exhibit a much higher affinity for the closed conformation of the channel. By binding to and stabilizing the closed state, they shift the gating equilibrium, making it more difficult for the channel to open, even in the presence of activating stimuli (Ca²⁺ and depolarization).[7]

This inhibition of BK channels leads to a reduction in potassium efflux, resulting in membrane depolarization and increased cellular excitability.

Quantitative Bioactivity Data

While specific IC₅₀ values for this compound are not widely reported in publicly available literature, data for its close derivative, paxilline, provide a strong indication of its potency. The inhibitory concentration is highly dependent on the channel's open probability; inhibition is most potent when the channels are predominantly in a closed state.[7]

| Compound | Target | Assay Condition | IC₅₀ / Kᵢ | Reference(s) |

| Paxilline | BK Channel | Low open probability (largely closed channels) | IC₅₀ ≈ 1.9 nM - 10 nM | [7][12] |

| Paxilline | BK Channel | High open probability (maximally open channels) | IC₅₀ ≈ 10 µM | [7] |

| Paspalitrem-C | BK Channel | Smooth muscle contraction assay | 0.1 - 10 µM range of activity | [13] |

Experimental Protocols

Isolation and Culture of this compound-Producing Endophytes

Objective: To isolate and cultivate fungal endophytes from plant tissue for subsequent fermentation and metabolite extraction.

Protocol:

-

Sample Collection: Collect healthy plant tissues (leaves, stems, or roots) from the field. Store samples in breathable paper bags and process within 24-48 hours.

-

Surface Sterilization:

-

Wash the plant material thoroughly under running tap water for 10 minutes.

-

Sequentially immerse the tissue in 70% ethanol for 1 minute, followed by 2-5% sodium hypochlorite for 3-5 minutes, and then 70% ethanol for 30 seconds.

-

Rinse three times with sterile distilled water.

-

To validate the sterilization process, plate the final rinse water onto a nutrient agar plate; no microbial growth should be observed.

-

-

Isolation:

-

Under aseptic conditions in a laminar flow hood, cut the sterilized plant tissue into small segments (approx. 0.5 cm²).

-

Place the segments onto Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., 50 µg/mL streptomycin sulfate) to inhibit bacterial growth.

-

Seal the plates with parafilm and incubate at 25-28°C in the dark.

-

-

Purification:

-

Monitor the plates daily for fungal growth emerging from the plant tissue.

-

Once a fungal colony is established, use a sterile needle to perform a hyphal tip transfer to a fresh PDA plate. This involves excising a small piece of agar containing only the advancing edge of the mycelium.

-

Repeat the sub-culturing process until a pure, axenic culture is obtained.

-

Fermentation for this compound Production

Objective: To produce a sufficient quantity of this compound through large-scale liquid fermentation of the fungal endophyte.

Protocol:

-

Inoculum Preparation:

-

Scale-Up Fermentation:

-

Prepare the production medium (e.g., PDB or a custom nutrient medium) in a larger fermentation vessel (e.g., 2 L flasks or a bioreactor).

-

Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.[14]

-

Incubate under controlled conditions (Temperature: 27-30°C, Agitation: 150-200 rpm) for 14-21 days. This compound, a secondary metabolite, is typically produced during the stationary phase of growth.[15][16]

-

Extraction and Purification of this compound

Objective: To isolate pure this compound from the fungal fermentation culture.

Protocol:

-

Harvesting and Extraction:

-

After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Lyophilize (freeze-dry) the mycelium to remove water.

-

Extract the dried mycelium and the culture filtrate separately and exhaustively with an organic solvent like ethyl acetate or methanol. Combine the organic extracts.

-

-

Crude Extract Preparation:

-

Evaporate the combined organic solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification: A multi-step process is required for high purity.

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.[5][12]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Step 2: Size Exclusion Chromatography (Pigment Removal):

-

Combine the this compound-containing fractions and concentrate them.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[5]

-

Elute with methanol to separate compounds based on size, effectively removing pigments and other large molecules.

-

-

Step 3: Preparative Reversed-Phase HPLC (Final Purification):

-

Perform the final purification using a preparative C18 HPLC column.[5]

-

Use an isocratic or a shallow gradient elution with an optimized mobile phase (e.g., methanol/water or acetonitrile/water).

-

Monitor the elution profile with a UV detector (typically at 230 nm and 280 nm for indole compounds).

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-MS.

-

-

Analytical Characterization

Objective: To confirm the structure and quantify the purity of the isolated this compound.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

-

Detection: Mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. This compound will be detected by its specific mass-to-charge ratio (m/z).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

The resulting spectra will provide detailed information on the chemical structure, allowing for unambiguous confirmation of the this compound molecule by comparing the data with literature values.

-

Electrophysiology Protocol for BK Channel Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on BK channels using the whole-cell patch-clamp technique.

Protocol:

-

Cell Preparation: Use a cell line stably expressing human BK channels (e.g., HEK293 cells). Culture the cells on glass coverslips suitable for microscopy.

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[17][18]

-

Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., ~1 µM). Adjust pH to 7.2 with KOH.[18]

-

-

Patch-Clamp Procedure:

-

Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette (filled with internal solution) and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration. This allows electrical access to the entire cell membrane.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a negative potential where BK channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to +60 mV for 50 ms) to activate the BK channels and record the resulting outward potassium current.[18]

-

-

Data Acquisition and Analysis:

-

Record baseline BK currents in the absence of the inhibitor.

-

Perfuse the cell with increasing concentrations of this compound and record the BK currents at each concentration until a steady-state block is achieved.

-

Measure the peak current amplitude at each this compound concentration and normalize it to the control current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

-

Cellular Signaling Pathways and Physiological Consequences

Inhibition of BK channels by this compound has significant downstream effects on cellular excitability, which vary depending on the cell type.

Neuronal Signaling

In neurons, BK channels play a critical role in repolarizing the membrane after an action potential and shaping the afterhyperpolarization (AHP).[8]

-

Mechanism: By inhibiting BK channels, this compound broadens the action potential duration. This prolonged depolarization can lead to increased calcium influx through voltage-gated calcium channels.[19]

-

Consequence: The overall effect is an increase in neuronal excitability and an enhanced probability of neurotransmitter release at presynaptic terminals. This hyperexcitability is the underlying cause of the tremorgenic effects observed with this compound-derived mycotoxins.[8]

Smooth Muscle Signaling

In vascular smooth muscle cells, BK channels are a key negative feedback mechanism that opposes vasoconstriction. Activation of BK channels leads to hyperpolarization, which closes voltage-gated calcium channels and promotes relaxation.[6][9]

-

Mechanism: this compound inhibits these BK channels, preventing the hyperpolarizing feedback loop.

-

Consequence: The smooth muscle cell membrane remains in a more depolarized state, leading to increased calcium influx and sustained muscle contraction (vasoconstriction).[6][11]

Conclusion and Future Directions

This compound-producing fungal endophytes are a fascinating and valuable resource for natural product chemistry and drug discovery. The well-characterized biosynthetic pathway of this compound provides opportunities for synthetic biology approaches to generate novel analogues. As a potent and selective modulator of BK channels, this compound and its derivatives are indispensable tools for studying the physiological roles of these channels. The development of this compound-based compounds with improved pharmacokinetic properties could lead to new therapeutic agents for treating a range of disorders, from neurological conditions like epilepsy to cardiovascular diseases. Further exploration of the vast diversity of fungal endophytes is likely to uncover new this compound analogues and other novel bioactive compounds, reinforcing the importance of these microorganisms in modern drug development.

References

- 1. The Use of Endophytes to Obtain Bioactive Compounds and Their Application in Biotransformation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opposing roles of smooth muscle BK channels and ryanodine receptors in the regulation of nerve-evoked constriction of mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Complex Architecture of Paspaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paspaline is a complex indole-diterpenoid natural product first isolated from the fungus Claviceps paspali. It belongs to the this compound-type indole diterpenes, a large class of fungal metabolites known for their diverse and potent biological activities, including tremorgenic effects.[1] These neurotoxic effects have been observed in livestock that consume grasses infected with fungi producing these compounds.[1] The intricate, hexacyclic ring system of this compound, featuring several stereocenters and quaternary carbons, presents a significant challenge for chemical structure elucidation and has made it a compelling target for total synthesis.[1][2][3] this compound is also a key biosynthetic precursor for a wide array of more complex indole diterpenes, such as paxilline and the lolitrems.[4][5][6] This guide provides a detailed overview of the analytical techniques and experimental workflows employed to decipher the chemical structure of this compound, offering a technical resource for researchers in natural product chemistry and drug development.

Core Methodologies in Structure Elucidation

The definitive structure of this compound was established through a combination of powerful analytical techniques. High-Resolution Mass Spectrometry (HRMS) was crucial for determining its molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were employed to piece together its complex carbon skeleton and establish connectivities. Ultimately, X-ray crystallography provided unambiguous confirmation of the relative and absolute stereochemistry.[1][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry is the foundational step for determining the elemental composition of a new compound. For this compound and its analogues, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is typically used to obtain a precise mass measurement of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[7] This allows for the calculation of a unique molecular formula.

| Table 1: High-Resolution Mass Spectrometry Data for this compound Analogues | |

| Compound | Ion |

| This compound C | [M+H]⁺ |

| This compound D | [M+Na]⁺ |

| Paxilline D | [M+H]⁺ |

Data sourced from a study on new this compound and paxilline derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments is required to assemble the full structure.

-

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, splitting patterns (multiplicity), and coupling constants reveal adjacent protons.

-

¹³C NMR: Determines the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling), which helps in tracing out spin systems within the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the individual spin systems and piecing together the entire carbon skeleton, especially across quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule. For instance, key NOESY correlations can establish the orientation of substituents on the ring systems.[7]

| Table 2: Representative ¹H NMR Data for a this compound Analogue (this compound C) | ||

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 1-NH | 7.63 | s |

| 20 | 7.15 | d (7.8) |

| 21 | 6.90 | t (7.8) |

| 22 | 7.01 | t (7.8) |

| 23 | 6.85 | d (7.8) |

| 7 | 3.59 | m |

| 9 | 2.11 | m |

| 13 | 2.21 | m |

| 16 | 2.50 | m |

| 28-CH₃ | 1.15 | s |

| 29-CH₃ | 1.25 | s |

| 30-CH₃ | 1.05 | s |

| 32-CH₃ | 0.85 | s |

| 33-CH₃ | 0.95 | s |

| Table 3: Representative ¹³C NMR Data for a this compound Analogue (this compound C) | |

| Position | δC (ppm) |

| 3 | 48.5 |

| 4 | 42.1 |

| 7 | 78.2 |

| 8 | 35.6 |

| 9 | 52.3 |

| 12 | 40.1 |

| 13 | 55.4 |

| 16 | 50.1 |

| 18 | 138.2 |

| 19 | 125.4 |

| 20 | 118.9 |

| 21 | 119.5 |

| 22 | 110.8 |

| 23 | 127.6 |

| 27 | 75.8 |

| 31 | 106.5 |

Note: The data presented is for this compound C, a close analogue of this compound, as reported in the literature.[7] NMR data is typically recorded in CDCl₃ at frequencies of 600 MHz for ¹H and 150 MHz for ¹³C.[7]

X-ray Crystallography

While MS and NMR can define the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. The absolute structure of this compound was confirmed in 1980 by Springer and Clardy through X-ray diffraction studies.[3] This technique was indispensable in confirming the complex stereochemical arrangement of the multiple chiral centers within the this compound core.[1][3]

Experimental Protocols

The following sections describe standardized protocols for the key analytical techniques used in the structure elucidation of this compound and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A standard internal reference, such as tetramethylsilane (TMS), may be used.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance-III, operating at a proton frequency of 600 MHz or higher to ensure adequate signal dispersion.[7]

-

1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: A suite of 2D NMR experiments is run, including COSY, HMBC, and NOESY. Acquisition and processing parameters (e.g., number of scans, spectral width, mixing time for NOESY) are optimized for the specific molecule to obtain high-quality correlation data.

High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF Orbitrap-FTMS.[7]

-

Data Acquisition: The sample is introduced into the ion source via direct infusion or LC-MS. Data is acquired in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy (typically < 5 ppm error).

-

Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition using specialized software, which provides a list of possible molecular formulas within the specified mass tolerance.

Single-Crystal X-ray Crystallography

-

Crystallization: High-quality single crystals of the compound must be grown. This is often a rate-limiting step and involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system until saturation is reached and crystals form.[8]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9][10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions, yielding a complete 3D structure of the molecule.[9][11]

Visualizations

The following diagrams illustrate the logical workflow and key structural relationships involved in the elucidation of this compound.

References

- 1. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]

- 5. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystallization and preliminary x-ray diffraction analysis of P450terp and the hemoprotein domain of P450BM-3, enzymes belonging to two distinct classes of the cytochrome P450 superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Paspaline indole diterpenoid classification

An In-depth Technical Guide to the Classification of Paspaline Indole Diterpenoids

Introduction

Indole diterpenoids (IDTs) are a large and structurally diverse class of secondary metabolites produced predominantly by filamentous fungi, particularly species from the Aspergillus, Penicillium, and Claviceps genera.[1][2][3] These compounds are characterized by a common core structure that fuses an indole moiety, derived from tryptophan, with a cyclic diterpene skeleton originating from geranylgeranyl diphosphate (GGPP).[1][2][3] The hexacyclic compound, this compound, is a key biosynthetic intermediate for a vast number of these metabolites, making it the foundational member of the most significant group of IDTs.[4][5][6]

This compound-derived indole diterpenoids exhibit a wide array of potent biological activities, including tremorgenic, neurotoxic, insecticidal, cytotoxic, and ion channel-modulating effects.[1][3][6] This range of activities has made them subjects of intense research, both as mycotoxins of concern in agriculture and as potential lead compounds for pharmaceutical drug discovery.[6] This guide provides a detailed classification of this compound-derived IDTs, outlines their biosynthetic origins, summarizes their biological activities, and details common experimental protocols for their study.

Classification of this compound-Derived Indole Diterpenoids

The classification of this compound indole diterpenoids is primarily based on the structural modifications of the core this compound skeleton that arise from the actions of various tailoring enzymes in their respective biosynthetic pathways.[5][6][7] While this compound itself represents the simplest member, subsequent enzymatic reactions such as oxidations, prenylations, and rearrangements give rise to several distinct subgroups.[8] The paxilline-type indole diterpenoids are the largest and most structurally varied group.[1]

The primary subgroups include:

-

Paxilline Subgroup: Characterized by oxidative cleavage at C12 of the this compound core. Paxilline is a key precursor for other complex IDTs like the penitrems.[8]

-

Paspalinine/Shearinine Subgroup: These compounds result from hydroxylation at C13 and subsequent oxidative cyclization at C7, often forming a dioxolane motif.[8]

-

Penitrem Subgroup: A complex family derived from the paxilline pathway, featuring additional prenylations of the indole ring and further cyclizations. They are known for their potent tremorgenic activity.

-

Lolitrem and Terpendole Subgroups: Formed through various complex enzymatic steps and rearrangements from the this compound core.[7]

-

Janthitrem Subgroup: Another class of IDTs derived from the this compound scaffold through distinct biosynthetic pathways.[7]

-

Aflatrem Subgroup: Structurally related to paspalinine and sharing a similar backbone.[1]

Data Presentation: Biological Activities

The diverse structures of this compound derivatives lead to a wide range of biological activities. Many compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.

| Class/Compound | Target/Assay | Quantitative Data | Source |

| This compound | Cytotoxicity vs. U2OS cells | 83.4% inhibition @ 1 µM | [3] |

| This compound C | Cytotoxicity vs. JeKo-1 cells | 71.2% inhibition @ 1 µM | [3] |

| This compound | RSL3-induced ferroptosis | EC50 = 0.21 µM | |

| 13-Deoxypaxilline | RSL3-induced ferroptosis | EC50 = 2.88 µM | |

| Penitrem A | Cell Invasion Assay | Highest activity among tested penitrems | [1] |

| Penitrem B | Cytotoxicity vs. Leukemia cells | Selective activity | [1] |

| Rhizovarin F | Cytotoxicity vs. MCF-7 cells | IC50 = 18 µM | [1] |

| Rhizovarin F | Cytotoxicity vs. A549 cells | IC50 = 30 µM | [1] |

| 13-deoxy-β-aflatrem | Cytotoxicity vs. MCF-7 cells | IC50 = 20 µM | [1] |

| 13-deoxy-β-aflatrem | Cytotoxicity vs. A549 cells | IC50 = 18 µM | [1] |

Biosynthesis and Experimental Protocols

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a conserved pathway that serves as the entry point for the creation of hundreds of structurally diverse indole diterpenoids.[9] It begins with two primary metabolic precursors, geranylgeranyl diphosphate (GGPP) and tryptophan.[1][5] In Penicillium paxilli, four key enzymes encoded by the pax gene cluster (PaxG, PaxC, PaxM, and PaxB) are required to synthesize this compound.[4][5]

-

PaxG (GGPP synthase): Catalyzes the formation of GGPP.[9]

-

PaxC (Prenyltransferase): Attaches the geranylgeranyl moiety to the indole ring of tryptophan, forming 3'-geranylgeranylindole (3'-GGI), the first dedicated step in the pathway.[9]

-

PaxM (FAD-dependent monooxygenase): Epoxidizes the third olefinic moiety of the diterpene tail of 3'-GGI.[9]

-

PaxB (Terpene cyclase): Catalyzes a complex and specific cyclization cascade to produce the hexacyclic this compound skeleton.[9]

Experimental Protocols

This protocol describes a general workflow for obtaining pure indole diterpenoids from fungal cultures.

-

Fungal Fermentation: The selected fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent like ethyl acetate or methanol to isolate the crude mixture of metabolites.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically starts with column chromatography over silica gel or Sephadex LH-20 to achieve initial fractionation.[10]

-

Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[10]

The structures of isolated indole diterpenoids are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry.

-

1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and carbons.

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[2] NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.[10]

-

-

Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with calculated spectra to determine the absolute configuration of the molecule.[2]

This protocol outlines a common method for assessing the cytotoxic activity of purified compounds against cancer cell lines, as referenced in the literature for this compound derivatives.[3]

-

Cell Culture: Human cancer cell lines (e.g., U2OS, JeKo-1, MCF-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth phase.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The purified indole diterpenoid is dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 [mdpi.com]

- 4. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-diterpenoids are a large and structurally diverse class of fungal secondary metabolites with a wide range of biological activities, including potent tremorgenic mycotoxicity.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of paspaline, a key intermediate in the formation of numerous indole-diterpenoid mycotoxins, and the subsequent enzymatic transformations that lead to the production of related compounds such as paxilline, aflatrem, shearinine, and janthitrem. A thorough understanding of this biosynthetic machinery is crucial for researchers in mycotoxicology, natural product chemistry, and drug development, offering insights into toxin production, opportunities for pathway engineering, and the discovery of novel bioactive compounds.

The Core Biosynthetic Pathway of this compound

This compound is the foundational scaffold for a vast array of indole-diterpenoid mycotoxins. Its biosynthesis is a multi-step process catalyzed by a set of conserved enzymes typically encoded by a contiguous gene cluster. The biosynthesis of this compound from primary metabolites requires the coordinated action of four key enzymes.[2]

2.1. Key Enzymes and Intermediates in this compound Biosynthesis

The core set of genes required for this compound biosynthesis, as exemplified by the pax gene cluster in Penicillium paxilli, includes:[2]

-

PaxG (Geranylgeranyl Pyrophosphate Synthase): This enzyme catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP) from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), key isoprenoid precursors from the mevalonate pathway.

-

PaxC (Prenyltransferase): PaxC is responsible for the first committed step in the pathway, the prenylation of the indole ring of tryptophan or a related precursor with GGPP to form 3-geranylgeranylindole (3-GGI).

-

PaxM (FAD-dependent Monooxygenase): This enzyme catalyzes the epoxidation of the terminal isoprene unit of the geranylgeranyl moiety of 3-GGI.

-

PaxB (Terpene Cyclase): PaxB is a cyclase that orchestrates a complex cascade of ring closures of the epoxidized intermediate to form the characteristic polycyclic structure of this compound.

The overall biosynthetic pathway to this compound is depicted in the following diagram:

Diversification of the this compound Scaffold

This compound serves as a crucial branch-point intermediate, which is further elaborated by a suite of "tailoring" enzymes to generate the vast chemical diversity observed in this class of mycotoxins. These tailoring reactions are primarily oxidations catalyzed by cytochrome P450 monooxygenases, as well as additional prenylations.

3.1. Biosynthesis of Paxilline

In Penicillium paxilli, the biosynthesis of paxilline from this compound involves two key cytochrome P450 monooxygenases, PaxP and PaxQ.[3]

-

PaxP (Cytochrome P450 Monooxygenase): PaxP hydroxylates this compound to produce 13-desoxypaxilline.

-

PaxQ (Cytochrome P450 Monooxygenase): PaxQ subsequently hydroxylates 13-desoxypaxilline to yield paxilline.

3.2. Biosynthesis of Aflatrem

The biosynthesis of aflatrem in Aspergillus flavus also proceeds from this compound and involves a set of tailoring enzymes encoded by the atm gene cluster.[4] The pathway shares similarities with paxilline biosynthesis, with orthologous enzymes carrying out analogous transformations. The conversion of 13-desoxypaxilline to paspalinine is catalyzed by AtmQ, a cytochrome P450 monooxygenase. A subsequent prenylation step is also involved in the formation of the final aflatrem structure.[4]

3.3. Biosynthesis of Shearinine and Janthitrem

The biosynthesis of shearinines and janthitrems involves further modifications of the this compound core, including additional prenylations and oxidative cyclizations, catalyzed by enzymes encoded by the jan and jtm gene clusters, respectively.[2][5]

Genetic Organization and Regulation

The genes encoding the enzymes for this compound and related mycotoxin biosynthesis are typically organized in contiguous gene clusters. This clustering facilitates the coordinated regulation of the entire pathway.

4.1. Biosynthetic Gene Clusters

Several gene clusters responsible for the biosynthesis of this compound-derived mycotoxins have been identified and characterized, including:

-

pax cluster: In Penicillium paxilli for paxilline biosynthesis.[6][7]

-

atm cluster: In Aspergillus flavus for aflatrem biosynthesis.[1][4]

-

jan cluster: In Penicillium janthinellum for janthitrem biosynthesis.[2]

-

ter cluster: For terpendole biosynthesis.[8]

-

jtm cluster: In Epichloë species for epoxy-janthitrem biosynthesis.[5]

4.2. Regulation of Gene Expression

The expression of these biosynthetic gene clusters is tightly regulated by both pathway-specific and global regulatory factors. In Aspergillus species, the Velvet complex, consisting of the proteins VeA, VelB, and LaeA, plays a crucial role in the regulation of secondary metabolism, including the biosynthesis of aflatrem.[3][9] VeA acts as a light-responsive regulator, and in the dark, it forms a complex with VelB and the master regulator LaeA to activate the expression of secondary metabolite gene clusters.[3]

Quantitative Data

While the biosynthetic pathways are well-established, comprehensive quantitative data, such as enzyme kinetics and fermentation yields, are not always readily available in the literature. The following table summarizes the available kinetic data for PaxD, a prenyltransferase involved in a post-paxilline modification step.[10]

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| PaxD | Paxilline | 106.4 ± 5.4 | 0.97 ± 0.01 |

| PaxD | DMAPP | 0.57 ± 0.02 | 0.97 ± 0.01 |

Note: Kinetic data for the core this compound biosynthetic enzymes (PaxG, PaxC, PaxM, and PaxB) are not yet fully characterized and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound and related mycotoxin biosynthetic pathways.

6.1. Gene Knockout in Penicillium paxilli via Protoplast Transformation

This protocol is adapted from methodologies used for targeted gene replacement in P. paxilli.[6][7]

Materials:

-

P. paxilli wild-type strain

-

Plasmid vector for knockout construct

-

Restriction enzymes

-

DNA ligase

-

Selectable marker gene (e.g., hygromycin resistance)

-

Protoplasting enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, β-glucuronidase)

-

Osmotic stabilizer (e.g., 1.2 M MgSO4)

-

Polyethylene glycol (PEG) solution

-

Regeneration medium

-

Selective medium containing the appropriate antibiotic

Protocol:

-

Construct the Gene Replacement Cassette:

-

Amplify the 5' and 3' flanking regions of the target gene from P. paxilli genomic DNA by PCR.

-

Clone the flanking regions into a plasmid vector on either side of a selectable marker gene.

-

Linearize the resulting plasmid to expose the homologous flanking regions.

-

-

Generate P. paxilli Protoplasts:

-

Inoculate P. paxilli spores into a suitable liquid medium and incubate to obtain young mycelia.

-

Harvest the mycelia and resuspend in an osmotic stabilizer solution containing the protoplasting enzyme cocktail.

-

Incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration.

-

Wash and resuspend the protoplasts in an appropriate buffer.

-

-

PEG-mediated Transformation:

-

Mix the protoplast suspension with the linearized gene replacement cassette.

-

Add PEG solution to induce DNA uptake and incubate on ice.

-

Wash the protoplasts to remove the PEG and resuspend in a regeneration medium.

-

-

Selection and Verification:

-

Plate the transformed protoplasts on a regeneration medium overlaid with a selective medium containing the appropriate antibiotic.

-

Isolate individual transformant colonies and extract their genomic DNA.

-

Verify the targeted gene replacement by PCR and Southern blot analysis.

-

-

Mycotoxin Analysis:

-

Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to mycotoxin production.

-

Extract the secondary metabolites from the mycelia and culture medium.

-

Analyze the extracts by LC-MS to confirm the absence of the final product and the accumulation of any biosynthetic intermediates.

-

6.2. Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol is a generalized procedure based on established methods for heterologous expression in A. oryzae.[11]

Materials:

-

Aspergillus oryzae host strain (e.g., a strain with a deficient background for secondary metabolite production)

-

Expression vectors with strong promoters (e.g., amyB promoter)

-

cDNA of the pax genes (paxG, paxC, paxM, paxB)

-

Protoplasting and transformation reagents as described in Protocol 6.1.

-

Selective media for A. oryzae transformants.

Protocol:

-

Construct Expression Vectors:

-

Clone the cDNAs of the pax genes into one or more A. oryzae expression vectors under the control of a strong constitutive or inducible promoter.

-

-

Transform A. oryzae:

-

Prepare protoplasts from the A. oryzae host strain.

-

Transform the protoplasts with the expression vectors containing the pax genes using the PEG-mediated method.

-

-

Select and Culture Transformants:

-

Select for transformants on an appropriate selective medium.

-

Culture the positive transformants in a suitable production medium.

-

-

Metabolite Extraction and Analysis:

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by LC-MS to detect the production of this compound.

-

6.3. Enzyme Assays

Detailed protocols for the individual this compound biosynthetic enzymes are not widely available. The following are generalized approaches that can be adapted for their characterization.

6.3.1. PaxG (GGPP Synthase) Activity Assay (Spectrophotometric)

This assay is based on the quantification of the pyrophosphate (PPi) released during the condensation reaction.

Principle: The PPi released is used by pyrophosphate-dependent phosphofructokinase to convert fructose-6-phosphate to fructose-1,6-bisphosphate, which is then used in a coupled enzymatic reaction that leads to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.

6.3.2. PaxC (Prenyltransferase) Activity Assay (LC-MS based)

Principle: The activity of PaxC can be determined by incubating the purified enzyme with its substrates, GGPP and an indole precursor, and quantifying the formation of the product, 3-GGI, by LC-MS.

6.4. Metabolite Extraction and Analysis

Protocol:

-

Extraction:

-

Lyophilize fungal mycelia and grind to a fine powder.

-

Extract the powdered mycelia and the culture filtrate with an organic solvent such as ethyl acetate or methanol.

-

Evaporate the solvent to obtain a crude extract.

-

-

Analysis:

-

Dissolve the crude extract in a suitable solvent.

-

Analyze the extract by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for the identification and quantification of this compound and related mycotoxins.

-

Conclusion

The biosynthetic pathway of this compound and its derivatives is a fascinating example of the complex chemistry catalyzed by fungal enzymes. The elucidation of these pathways has been made possible through a combination of genetic and biochemical approaches. This technical guide provides a solid foundation for researchers to delve deeper into the intricacies of indole-diterpenoid biosynthesis. Future research, particularly in the quantitative characterization of the biosynthetic enzymes and the detailed elucidation of regulatory networks, will undoubtedly open up new avenues for controlling mycotoxin contamination and for the discovery of novel, pharmaceutically relevant compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 11. Functional analysis and subcellular localization of two geranylgeranyl diphosphate synthases from Penicillium paxilli [mro.massey.ac.nz]

Paspaline as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paspaline, a hexacyclic indole diterpene, stands as a critical biosynthetic intermediate in the fungal production of a diverse array of complex secondary metabolites, including the tremorgenic mycotoxin paxilline and the potent anti-insectan nodulisporic acid. Understanding the intricate enzymatic steps leading to and from this compound is paramount for harnessing this pathway for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymes, their mechanisms, and the experimental protocols utilized to elucidate this complex biological system. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

Indole diterpenes (IDTs) are a large and structurally diverse class of fungal secondary metabolites characterized by a conserved indole moiety derived from tryptophan and a diterpenoid portion originating from geranylgeranyl pyrophosphate (GGPP).[1] this compound is a key, centrally located intermediate in the biosynthesis of a major subgroup of these compounds.[2] Its rigid, hexacyclic core serves as the foundational scaffold upon which a variety of "tailoring" enzymes act to generate a wide spectrum of bioactive molecules with potential applications in medicine and agriculture. The elucidation of the this compound biosynthetic pathway has been a significant focus of research, revealing a fascinating series of enzymatic transformations that convert linear precursors into a complex three-dimensional structure.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by a cluster of co-regulated genes, often referred to as the "pax" or "idt" gene cluster. The pathway can be broadly divided into two stages: the assembly of the this compound core and the subsequent modification of this compound to yield other indole diterpenes.

Assembly of the this compound Core

The formation of this compound from primary metabolites requires the concerted action of at least five key enzymes. The pathway commences with the synthesis of the diterpenoid precursor, GGPP, and proceeds through a series of prenylation, epoxidation, and cyclization reactions.

The key enzymatic steps are as follows:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway-specific GGPP synthase, PaxG (or its ortholog IdtG), catalyzes the formation of the C20 isoprenoid donor, GGPP, from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).[1]

-

Indole Prenylation: The prenyltransferase PaxC (or IdtC) attaches the geranylgeranyl moiety from GGPP to the C3 position of an indole precursor, typically derived from indole-3-glycerol phosphate, to form 3-geranylgeranylindole (3-GGI).[1]

-

Epoxidation I: A flavin-dependent monooxygenase (FMO), PaxM (or IdtM), catalyzes the epoxidation of a specific double bond within the geranylgeranyl chain of 3-GGI.[1]

-

Initial Cyclization: The terpene cyclase PaxB (or IdtB) facilitates a complex cyclization cascade of the epoxidized intermediate to form the tetracyclic intermediate, emindole SB.[3]

-

Epoxidation II and Final Cyclization: Recent studies have revealed a more intricate final step than previously understood. PaxM performs a second epoxidation on emindole SB. Subsequently, a distinct cyclase, IdtA (in Eurotiomycetes) or IdtS (in Sordariomycetes), catalyzes the final cyclization to form the characteristic tetrahydropyran (THP) ring of this compound.[4][5][6] This finding has revised the earlier model where PaxB was thought to catalyze both cyclization steps.[4][5][6]

The overall biosynthetic pathway to this compound is depicted in the following diagram:

This compound as a Precursor to Other Indole Diterpenes

This compound serves as a crucial branch-point intermediate in the biosynthesis of more complex indole diterpenes. A variety of tailoring enzymes, predominantly cytochrome P450 monooxygenases, act on the this compound scaffold to introduce further structural diversity. For instance, in the biosynthesis of paxilline, two cytochrome P450 enzymes, PaxP and PaxQ, are responsible for the conversion of this compound to paxilline.

Quantitative Data

While extensive research has elucidated the this compound biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and product yields remain relatively sparse in the literature. The following tables summarize available data to provide a comparative overview.

Table 1: Kinetic Parameters of a Related Indole Prenyltransferase

| Enzyme | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) | Reference |

| IptA (a 6-DMATS) | L-Tryptophan | - | - | 6.13 | [7] |

| Dimethylallyl pyrophosphate (DMAPP) | - | - | - | [7] | |

| Note: IptA is a 6-dimethylallyl-L-tryptophan synthase, a type of indole prenyltransferase. While not directly involved in this compound biosynthesis, its kinetic characterization provides insight into the efficiency of such enzymes. Data for PaxC/IdtC are not readily available in this format. |

Table 2: Production Titers of Indole Diterpenes in Engineered Fungal Strains

| Fungal Strain | Product | Titer (g/L) | Reference |

| Clostridium thermocellum (evolved strain) | Ethanol (for comparison) | 22.4 ± 1.4 | [8] |

| Fusarium heterosporum (native) | Equisetin | >2 | [9] |

| Fusarium heterosporum (engineered) | Heterologous polyketides | ~1 | [10] |

| Note: While specific yield data for this compound is not consistently reported in a standardized format, these examples from engineered fungal systems demonstrate the potential for high-titer production of secondary metabolites. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Fungal Fermentation and Extraction of this compound

This protocol is adapted from methodologies used for the production and isolation of indole diterpenoids from Penicillium species.

Materials:

-

Penicillium sp. culture (e.g., Penicillium brefeldianum)

-

Liquid seawater potato-dextrose medium (200 g potato extract, 20 g glucose, 30 g sea salt, 1 L water)

-

Solid rice culture medium (150 g rice, 150 mL water)

-

Ethyl acetate

-

Methanol

-

Sephadex LH-20

-

Preparative and analytical HPLC system

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Seed Culture Preparation: Inoculate the fungal strain into 100 mL of liquid seawater potato-dextrose medium in a flask. Incubate at 28°C with shaking at 220 rpm for 5-7 days.[11]

-

Solid-State Fermentation: Inoculate 5 mL of the seed culture onto the solid rice medium in a suitable container (e.g., a 2.5 L stainless steel box).[11] Incubate at room temperature for 2-3 weeks.

-

Extraction: After the incubation period, break up the solid culture and extract with ethyl acetate (3 x volume of the culture medium). Macerate the culture and solvent mixture in a blender and then shake for 24 hours.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove mycelia and rice solids. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Fractionation: Dissolve the crude extract in a minimal amount of methanol and subject it to column chromatography on Sephadex LH-20, eluting with methanol.[11]

-

Purification: Further purify the fractions containing this compound and its derivatives using preparative HPLC with a suitable C18 column and a methanol/water gradient.[11]

-

Analysis: Analyze the purified compounds by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.[11]

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol provides a general workflow for the heterologous expression of the pax gene cluster in a fungal host.

Materials:

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

Expression vectors (e.g., pTYGS series)

-

pax genes (PaxG, PaxC, PaxM, PaxB, IdtA) cloned into expression vectors

-

Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)

-

PEG-calcium transformation buffer

-

Selective growth media

Procedure:

-

Vector Construction: Clone the individual pax genes into suitable expression vectors under the control of strong constitutive or inducible promoters. This can be achieved through standard molecular cloning techniques or yeast recombination-based methods.

-

Protoplast Preparation: Grow the A. oryzae host strain in liquid medium and harvest the mycelia. Treat the mycelia with a protoplasting solution to digest the cell walls and release protoplasts.

-

Transformation: Mix the prepared protoplasts with the expression vectors containing the pax genes. Add the PEG-calcium transformation buffer to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on selective regeneration medium. The selection markers on the expression vectors will allow for the growth of transformants.

-

Screening for this compound Production: Cultivate the transformants in a suitable production medium. Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate) and analyze the extracts for the presence of this compound using HPLC-MS.

In Vitro Enzyme Assay for FAD-Dependent Monooxygenase (PaxM/IdtM)

This protocol outlines a general method for assaying the activity of FAD-dependent monooxygenases.

Materials:

-

Purified PaxM/IdtM enzyme

-

Substrate (e.g., 3-geranylgeranylindole or emindole SB)

-

NADPH

-

FAD

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., acetonitrile or ethyl acetate)

-

HPLC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, FAD, NADPH, and the substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified PaxM/IdtM enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-37°C) for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution to precipitate the enzyme and extract the products.

-

Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC-MS to detect and quantify the epoxidized product.

Signaling Pathways and Logical Relationships

The regulation of the this compound biosynthetic gene cluster is a complex process involving various signaling pathways and transcription factors. The following diagram illustrates a simplified logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

Conclusion

This compound stands as a cornerstone in the biosynthesis of a vast and pharmacologically significant class of fungal natural products. The elucidation of its biosynthetic pathway, a journey marked by significant discoveries including the recent identification of novel cyclases, has provided a deep understanding of how fungi generate molecular complexity. This technical guide has summarized the current knowledge of the this compound biosynthetic pathway, presented available quantitative data, and provided detailed experimental protocols to aid researchers in this field. Continued investigation into the enzymology and regulation of this pathway will undoubtedly unlock new opportunities for the bioengineering of novel indole diterpenes with improved therapeutic properties. The methodologies and data presented herein serve as a valuable resource for scientists and professionals dedicated to the exploration and exploitation of fungal secondary metabolism for drug discovery and development.

References

- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]

- 7. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous achievement of high ethanol yield and titer in Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Native promoter strategy for high-yielding synthesis and engineering of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Native Promoter Strategy for High-Yielding Synthesis and Engineering of Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]

Paspaline: A Technical Guide to its Natural Sources, Isolation, and Characterization for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the indole-diterpene paspaline, a key biosynthetic precursor to a wide array of tremorgenic mycotoxins with significant implications for agriculture and potential applications in pharmacology. This document details its primary natural sources, comprehensive protocols for its isolation and purification, methods for its characterization, and an examination of its known biological signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi, primarily within the phylum Ascomycota. These fungi are found in diverse ecological niches, from soil and decaying vegetation to symbiotic relationships with plants as endophytes. The production of this compound is a key step in the biosynthesis of more complex indole-diterpenes, such as paxilline and the paspalitrems.

Key fungal genera known to produce this compound and its derivatives include:

-

Penicillium : Several species within this large genus are prolific producers of indole-diterpenes. Penicillium paxilli is a notable and well-studied source of this compound, where it serves as a direct precursor to paxilline.[1] Other species, such as Penicillium brefeldianum and Penicillium janthinellum, have also been identified as producers of this compound-type compounds.

-

Claviceps : This genus, commonly known as ergot fungi, is a significant source of various alkaloids, including indole-diterpenes. Claviceps paspali, which infects Paspalum grasses, is a known producer of this compound and is responsible for the "paspalum staggers" toxicosis in livestock.

-

Aspergillus : Species within this genus, such as Aspergillus flavus, are also known to synthesize this compound as part of the biosynthetic pathway for other tremorgenic mycotoxins.

-

Epichloë : These fungi are often found as endophytes in grasses and produce a range of alkaloids that can protect the host plant from herbivores. Some species are known to produce this compound-derived compounds.

The following table summarizes the primary fungal sources of this compound. While extensive research has been conducted on the biosynthesis of this compound and its derivatives, specific quantitative yields of this compound from wild-type fungal strains are not consistently reported in the literature. Production levels can be highly variable depending on the fungal strain, culture conditions, and extraction methods.

| Fungal Genus | Representative Species | Common Habitat/Association | This compound-Derived Mycotoxins |

| Penicillium | P. paxilli, P. brefeldianum, P. janthinellum | Soil, decaying organic matter, food spoilage | Paxilline, this compound B |

| Claviceps | C. paspali | Parasitic on grasses (e.g., Paspalum spp.) | Paspalitrem A, Paspalitrem B |

| Aspergillus | A. flavus | Soil, crops (e.g., corn, peanuts) | Aflatrem |

| Epichloë | E. festucae | Endophytic in grasses | Lolitrem B |

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of this compound-type indole-diterpenes.

Fungal Fermentation

Successful isolation begins with the robust growth of a known this compound-producing fungal strain.

Protocol:

-

Inoculum Preparation: Inoculate the desired fungal strain (e.g., Penicillium paxilli) onto Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with spores from the PDA plate. Incubate at 25-28°C with shaking (150-180 rpm) for 3-5 days.

-

Production Culture: Use the seed culture to inoculate larger volumes of a production medium. The choice of medium can significantly impact the yield of secondary metabolites. For Claviceps paspali, a production medium may consist of sorbitol, succinic acid, and corn steep liquor.[2] Incubate the production culture for 14-21 days under the same temperature and agitation conditions.

Extraction of this compound

The extraction process is designed to efficiently recover the indole-diterpenes from both the fungal biomass (mycelia) and the culture medium.

Protocol:

-

Harvesting: Separate the fungal mycelia from the culture broth by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Mycelial Extraction: Freeze-dry the collected mycelia and then grind to a fine powder. Extract the powdered mycelia exhaustively with a suitable organic solvent such as methanol or ethyl acetate. This can be done by soaking the biomass in the solvent and agitating for several hours, repeating the process multiple times.

-

Culture Broth Extraction: Extract the culture filtrate (broth) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel. Repeat the extraction three times to maximize recovery.

-

Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity from the complex crude extract.

Protocol:

-

Initial Fractionation (Silica Gel Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel to create a dry slurry.

-

Load the slurry onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), followed by ethyl acetate and methanol.

-